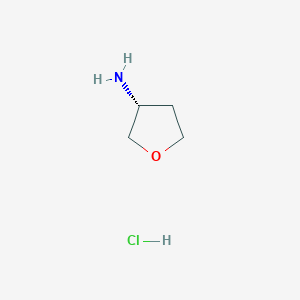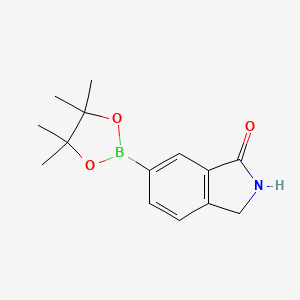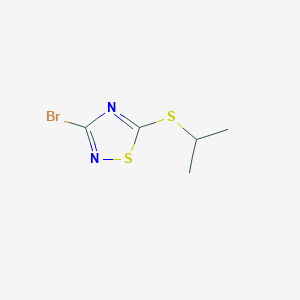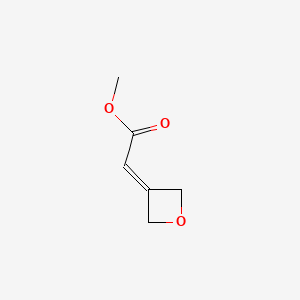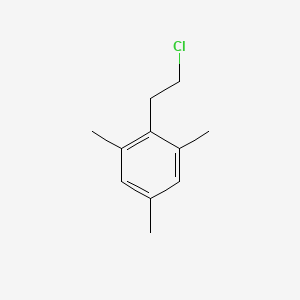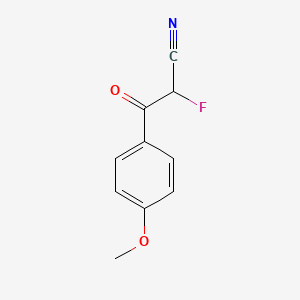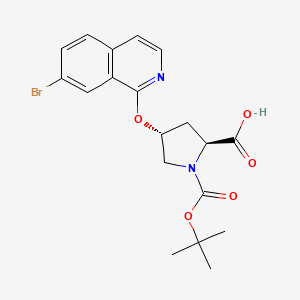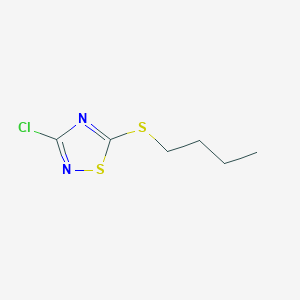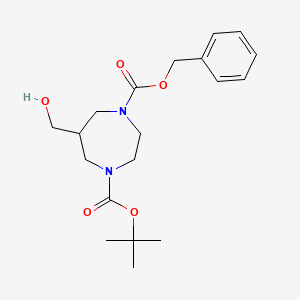
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
Descripción general
Descripción
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is a chemical compound with the molecular formula C10H5BrF3NS. It has a molecular weight of 308.12 . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole consists of a thiazole ring attached to a phenyl ring with a trifluoromethyl group at the 3-position and a bromine atom at the 2-position . The InChI code for this compound is 1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H .Physical And Chemical Properties Analysis
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- Application : “2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole” is a chemical compound used in the synthesis of various other compounds .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Unfortunately, the exact procedures and technical details are not provided in the available resources .
- Results : The outcomes of these syntheses would also depend on the specific reactions being carried out. The compound’s molecular weight is 308.12, and it is typically stored at +4°C .
-
Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, which could potentially be synthesized from compounds like “2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole”, are used in the agrochemical and pharmaceutical industries .
- Method of Application : These compounds are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The exact methods of application would depend on the specific agrochemical or pharmaceutical product being produced.
- Results : Over 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
-
Antimicrobial and Antifungal Activities
- Application : Thiazole derivatives, which could potentially include “2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole”, have been found to have antimicrobial and antifungal activities .
- Method of Application : These compounds were evaluated for their in vitro antibacterial and antifungal activities using the broth microdilution method .
- Results : The compounds were tested against a variety of organisms, including Gram-positive bacteria Enterococcus faecalis, Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .
-
Biological Activities
- Application : Thiazoles, including “2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole”, have been found in many potent biologically active compounds .
- Method of Application : These compounds have been used in various biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .
- Results : The results of these activities would depend on the specific biological context and the specific thiazole derivative being used .
-
Synthesis of Other Compounds
- Application : “2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole” is used in the synthesis of various other compounds .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results : The outcomes of these syntheses would also depend on the specific reactions being carried out .
-
Preparation of Aminocarboxylate Analogs
- Application : “2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole” has been used in the preparation of aminocarboxylate analogs of FTY720 .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results : The outcomes of these syntheses would also depend on the specific reactions being carried out .
Safety And Hazards
The safety information for 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Propiedades
IUPAC Name |
2-bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNCKZXQPZPKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677302 | |
| Record name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole | |
CAS RN |
887625-72-1 | |
| Record name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


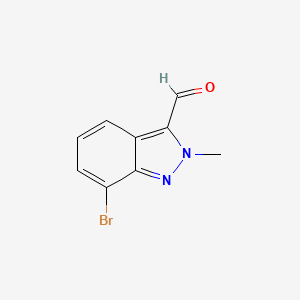
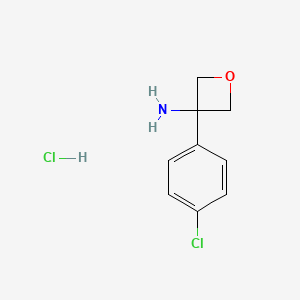
![8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1394161.png)
![2,5-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B1394163.png)
